2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
Description
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene (CAS 100827-79-0) is a synthetic thiophene derivative with the molecular formula C₁₇H₁₅BrClNO₄S and a molecular weight of 444.7273 g/mol . Its structure features three key substituents:
- Bromoacetyl group: A reactive moiety that may act as an alkylating agent.
- 2-Chlorobenzoyl group: Introduces aromatic and electron-withdrawing properties.
- Carbomethoxyethyl group: Enhances solubility and modulates steric effects.
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its commercial availability through suppliers like LEAP CHEM CO., LTD. and Santa Cruz Biotechnology . Its synthetic relevance is highlighted by its role in preparing thienodiazepinone derivatives, which are precursors to bioactive molecules .
Properties
IUPAC Name |
methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHXWHESHBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Functionalization
The synthesis begins with a 5-aminothiophene derivative as the core scaffold. Friedel-Crafts acylation introduces the 2-chlorobenzoyl group at the 3-position using 2-chlorobenzoyl chloride in the presence of Lewis acids like AlCl₃. This step proceeds via electrophilic aromatic substitution, with the thiophene’s electron-rich ring facilitating acyl group attachment.
Reaction Conditions :
Bromoacetylation of the Amine Group
The 5-amino group undergoes bromoacetylation using bromoacetyl bromide. This step requires strict anhydrous conditions to prevent hydrolysis of the bromoacetylating agent.
Mechanism :
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The amine attacks the electrophilic carbonyl carbon of bromoacetyl bromide.
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Deprotonation yields the stable amide bond.
Optimization Notes :
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Use of non-nucleophilic bases (e.g., triethylamine) enhances reaction efficiency.
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Reaction time: 4–6 hours at room temperature.
Introduction of the Carbomethoxyethyl Side Chain
The 2-carbomethoxyethyl group is introduced via nucleophilic alkylation at the 5-position of the thiophene ring. Methyl acrylate serves as the alkylating agent, with catalytic BF₃·Et₂O enhancing electrophilicity.
Critical Parameters :
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Solvent: Tetrahydrofuran (THF)
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Temperature: Reflux (66°C)
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Monitoring: Thin-layer chromatography (TLC) to track side-product formation.
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Industrial-Scale Considerations
Large-scale production (e.g., for pharmaceutical intermediates) necessitates modifications:
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Continuous Flow Reactors : Minimize decomposition of heat-sensitive intermediates.
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Solvent Recycling : DCM and THF recovery systems reduce environmental impact.
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Safety Protocols : Bromoacetyl bromide requires handling in gas-tight systems due to its lachrymatory and corrosive nature.
Comparative Analysis of Synthetic Routes
A 2023 study compared traditional batch synthesis with microwave-assisted methods:
| Parameter | Batch Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Overall Yield | 58% | 72% |
| Purity (HPLC) | 95% | 98% |
Microwave irradiation enhances reaction rates and reduces side products, though scalability remains a challenge.
Challenges and Mitigation Strategies
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Byproduct Formation :
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Oxidation of Thiophene : Avoided by conducting reactions under nitrogen atmosphere.
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Ester Hydrolysis : Controlled by maintaining pH < 7 during workup.
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Purification :
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Column chromatography (silica gel, ethyl acetate/hexane) resolves closely eluting impurities.
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Recrystallization from ethanol/water improves crystalline purity.
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Chemical Reactions Analysis
Types of Reactions
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Agents :
- Compounds similar to 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene have been explored for their anticancer properties. The presence of the bromoacetyl group may enhance the compound's ability to interact with biological targets involved in cancer proliferation and survival pathways.
- Research indicates that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead candidate for further development in oncology .
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Antimicrobial Activity :
- The structural features of this compound may contribute to its antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown that similar compounds can inhibit bacterial growth, potentially providing a new avenue for treating resistant strains of bacteria .
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Anti-inflammatory Properties :
- Thiophene derivatives have been noted for their anti-inflammatory effects, which could be relevant in treating conditions such as arthritis or other inflammatory diseases. The specific mechanism by which this compound exerts such effects would require further investigation through clinical studies .
Synthetic Applications
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Building Block in Organic Synthesis :
- This compound can serve as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities .
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Fluorescent Dyes :
- Given its unique structure, there is potential for this compound to be used in the synthesis of fluorescent dyes, which are valuable in biological imaging and diagnostics. The thiophene moiety is known for its electronic properties, making it suitable for applications in organic electronics and photonics .
Case Studies
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Case Study on Anticancer Activity :
- A study published in the Journal of Pharmaceutical Sciences demonstrated that a related thiophene derivative exhibited significant anticancer activity against breast cancer cell lines (MCF-7). The study highlighted the importance of the bromoacetyl group in enhancing cytotoxicity through apoptosis induction .
- Antimicrobial Efficacy Study :
Mechanism of Action
The mechanism of action of 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity in Hydrodesulfurization (HDS)
| Compound Type | Example | HDS Reactivity | Rationale |
|---|---|---|---|
| Simple thiophene | Thiophene | High | Minimal steric hindrance |
| Brominated/chlorinated thiophene | Target compound | Low | Bulky substituents block catalyst access |
| Benzothiophene | Benzothiophene | Moderate | Intermediate steric and electronic effects |
Biological Activity
Chemical Identity
- Name: 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
- CAS Number: 100827-79-0
- Molecular Formula: C₁₇H₁₅BrClNO₄S
- Molecular Weight: 444.73 g/mol
This compound is a thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Antimicrobial Properties
Research indicates that thiophene derivatives, including 2-bromoacetylamino compounds, exhibit significant antimicrobial activity. For instance, studies of related compounds have shown low minimum inhibitory concentrations (MICs) against various Gram-positive bacteria and fungi. Specifically, halogenated benzo[b]thiophenes demonstrated MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| This compound | TBD | TBD |
The mechanism by which thiophene derivatives exert their antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with cellular metabolism. The presence of halogen substituents enhances the lipophilicity of these compounds, facilitating their penetration into microbial cells .
Anticancer Potential
Emerging research suggests that thiophene derivatives may also possess anticancer properties. Similar structures have been noted for their ability to inhibit tumor growth in various cancer cell lines. For example, certain benzo[b]thiophenes have been observed to induce apoptosis in cancer cells through the activation of caspases . The specific activity of this compound in this context remains to be fully elucidated.
Other Biological Activities
Thiophene compounds are also being explored for their potential anti-inflammatory and antioxidant activities. These properties are attributed to their ability to scavenge free radicals and modulate inflammatory pathways . The pharmacological profiles of related compounds suggest that this derivative might exhibit similar beneficial effects.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several halogenated thiophene derivatives, including variations of 2-bromoacetylamino compounds. They evaluated their antimicrobial efficacy using standard disk diffusion methods and determined that certain derivatives showed promising activity against both bacterial and fungal strains .
Pharmacokinetic Studies
Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary studies on related thiophene derivatives indicate favorable ADME characteristics, suggesting that modifications to enhance solubility and bioavailability could be beneficial for therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step functionalization of thiophene derivatives. Key intermediates include:
- 3-(2-chlorobenzoyl)thiophene : Formed via Friedel-Crafts acylation using 2-chlorobenzoyl chloride.
- 5-(2-carbomethoxyethyl) substitution : Achieved through alkylation with methyl acrylate, followed by esterification.
- Bromoacetylamino introduction : Reacting the intermediate with bromoacetyl bromide under anhydrous conditions (e.g., DCM, 0°C).
Q. Critical Step Optimization :
Q. Table 1: Key Intermediates and Their Roles
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with analogs (e.g., reports δ ~7.5 ppm for thiophene protons).
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- Crystallography :
- Apply TWIN/BASF commands for twinned crystals.
- Validate hydrogen bonding networks (e.g., N-H···O interactions) to confirm stereochemistry .
Q. What initial biological screening approaches are recommended to assess the bioactivity of this thiophene derivative?
Methodological Answer:
- Antimicrobial Assays :
- Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL.
- Compare zones of inhibition with positive controls (e.g., ampicillin) .
- Cytotoxicity Screening :
- Perform MTT assays on human cell lines (e.g., HEK-293).
- Note: Thiophene rings may induce toxicity (IC₅₀ < 10 µM requires structural modification) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data refinement for this compound be addressed using software like SHELXL?
Methodological Answer:
- Handling Twinning :
- Disordered Atoms :
Q. What strategies optimize the bromination and amidation steps in the synthesis to improve yield and purity?
Methodological Answer:
- Bromination :
- Use NBS (N-bromosuccinimide) in CCl₄ under UV light for regioselective bromination (yield >85%) .
- Amidation :
Q. Table 2: Optimization Parameters
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Bromination | Catalyst | UV light, 12 h | 85% → 92% |
| Amidation | Solvent System | H₂O/CH₂Cl₂, 0°C | 70% → 88% |
Q. How should researchers interpret contradictory results in bioactivity assays, especially regarding thiophene-related toxicity?
Methodological Answer:
- Mechanistic Analysis :
- Use LC-MS/MS to identify reactive metabolites (e.g., thiophene-S-oxide) that may cause cytotoxicity .
- Compare with analogs lacking the thiophene ring to isolate toxicity sources.
- Dose-Response Curves :
- Replicate assays across multiple cell lines. A steep curve (Hill slope >2) suggests off-target effects.
Q. What computational methods aid in understanding the electronic interactions influencing the compound's reactivity?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., LUMO localization on bromoacetyl group).
- Predict reaction sites using Fukui indices .
- Molecular Docking :
- Dock into target proteins (e.g., bacterial DHFR) using AutoDock Vina. Validate with binding energy < -7 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
